molecular formula C18H15NO2 B180845 2-[(2-Phenylethyl)amino]naphthoquinone CAS No. 38528-36-8

2-[(2-Phenylethyl)amino]naphthoquinone

Cat. No. B180845
CAS RN: 38528-36-8
M. Wt: 277.3 g/mol
InChI Key: UTTUTHLCEQWYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Phenylethyl)amino]naphthoquinone, also known as Menadione, is a synthetic form of Vitamin K. It is a fat-soluble compound that plays an essential role in blood clotting and bone metabolism. Menadione is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

2-[(2-Phenylethyl)amino]naphthoquinone acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which converts certain amino acids into their active forms. This process is essential for the synthesis of clotting factors and bone proteins. 2-[(2-Phenylethyl)amino]naphthoquinone also has the ability to generate reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-[(2-Phenylethyl)amino]naphthoquinone has been shown to have a range of biochemical and physiological effects. It can increase the expression of genes involved in bone formation and inhibit the activity of osteoclasts, which break down bone tissue. 2-[(2-Phenylethyl)amino]naphthoquinone can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(2-Phenylethyl)amino]naphthoquinone has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.

Advantages and Limitations for Lab Experiments

2-[(2-Phenylethyl)amino]naphthoquinone has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. 2-[(2-Phenylethyl)amino]naphthoquinone can also be easily modified to create analogs with different properties. However, 2-[(2-Phenylethyl)amino]naphthoquinone can be toxic at high concentrations and can interfere with other cellular processes, making it important to use appropriate controls and dosages.

Future Directions

There are several future directions for research on 2-[(2-Phenylethyl)amino]naphthoquinone. One area of interest is the development of 2-[(2-Phenylethyl)amino]naphthoquinone analogs with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of 2-[(2-Phenylethyl)amino]naphthoquinone's effects on other biological processes, such as immune function and metabolism. Additionally, 2-[(2-Phenylethyl)amino]naphthoquinone's potential use as a therapeutic agent for various diseases, including cancer and osteoporosis, warrants further investigation.

Synthesis Methods

2-[(2-Phenylethyl)amino]naphthoquinone is synthesized by the condensation of 2-methylnaphthalene-1,4-dione with phenethylamine. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride or boron trifluoride, and a solvent, such as benzene or toluene. The product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-[(2-Phenylethyl)amino]naphthoquinone is widely used in scientific research to study its effects on various biological processes. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-[(2-Phenylethyl)amino]naphthoquinone has also been studied for its potential use in the treatment of osteoporosis and cardiovascular disease.

properties

CAS RN

38528-36-8

Product Name

2-[(2-Phenylethyl)amino]naphthoquinone

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-(2-phenylethylamino)naphthalene-1,4-dione

InChI

InChI=1S/C18H15NO2/c20-17-12-16(18(21)15-9-5-4-8-14(15)17)19-11-10-13-6-2-1-3-7-13/h1-9,12,19H,10-11H2

InChI Key

UTTUTHLCEQWYEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=CC(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=O)C3=CC=CC=C3C2=O

Other CAS RN

38528-36-8

Origin of Product

United States

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